molecular formula C19H20N2O2 B5822542 3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate

3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate

Cat. No. B5822542
M. Wt: 308.4 g/mol
InChI Key: ZMNREELWNNHAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the Naphthoimidazole family, which has been extensively studied for its biological activities.

Scientific Research Applications

3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate has shown promising results in various scientific research applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been tested for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, it has been found to have a potent antioxidant activity, which makes it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific enzymes or receptors in the body. For example, it has been reported that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually results in cell death.
Biochemical and Physiological Effects:
3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the oxidative stress in cells. Moreover, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect the cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate in lab experiments is its high potency and selectivity towards specific enzymes or receptors. This compound can be used at low concentrations to achieve the desired biological effects. Moreover, it has been shown to have low toxicity towards normal cells, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate. One of the areas of interest is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its full potential in various scientific research applications. Finally, the development of new formulations and delivery systems can improve the bioavailability and efficacy of this compound.

Synthesis Methods

The synthesis of 3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate involves the reaction of naphthalene-1,8-diamine with cyclohexanecarboxylic acid in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified by various chromatographic techniques. The synthesis of this compound has been reported in several research articles, and different methods have been used to optimize the yield and purity of the product.

properties

IUPAC Name

3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(14-7-2-1-3-8-14)23-12-17-20-16-11-10-13-6-4-5-9-15(13)18(16)21-17/h4-6,9-11,14H,1-3,7-8,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNREELWNNHAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCC2=NC3=C(N2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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